5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with butoxymethyl and trifluoroethyl groups, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The butoxymethyl group can be introduced through alkylation reactions, while the sulfonyl chloride group is typically added via sulfonation followed by chlorination.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The trifluoroethyl group can participate in oxidation and reduction reactions, often catalyzed by transition metals.
Addition Reactions: The pyrazole ring can undergo electrophilic addition reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, trifluoromethylated compounds, and various pyrazole-based adducts .
Scientific Research Applications
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors involved in inflammation and cancer.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the butoxymethyl group, resulting in different reactivity and applications.
5-(butoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoroethyl group, affecting its lipophilicity and biological activity.
Uniqueness
The presence of both butoxymethyl and trifluoroethyl groups in 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride imparts unique chemical properties, such as enhanced reactivity and improved interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O3S/c1-2-3-4-19-6-8-9(20(11,17)18)5-15-16(8)7-10(12,13)14/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAEWICLXPIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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